1-Chloro-8-methoxyisoquinoline
Description
Historical Context and Development of Isoquinoline Research
The isolation of isoquinoline from coal tar in 1885 by Hoogewerf and van Dorp marked a pivotal moment in heterocyclic chemistry. Early 20th-century innovations, particularly Weissgerber’s selective extraction method using acid-base partitioning, established practical routes to isoquinoline derivatives. The Pomeranz-Fritsch reaction (1893) became foundational for synthesizing substituted isoquinolines, though position-specific functionalization remained challenging until late 20th-century advances in directing group strategies.
Table 1: Key Historical Milestones in Isoquinoline Chemistry
Significance of Halogenated Isoquinolines in Modern Chemistry
Chlorination at position 1 induces three critical effects:
- Electronic modulation : The electron-withdrawing chlorine atom activates adjacent positions for nucleophilic aromatic substitution while deactivating the ring toward electrophiles.
- Steric guidance : The chlorine’s van der Waals radius (0.18 nm) directs coupling reactions to specific positions, as demonstrated in Ullmann-type cross-couplings.
- Biological activity : Halogenation enhances membrane permeability and target binding affinity, with 1-chloro derivatives showing 3-5× increased USP2 enzyme inhibition compared to non-halogenated analogs.
Recent studies quantify these effects through Hammett constants (σ~m~ = 0.37 for Cl), enabling predictive models for reaction outcomes.
Research Importance of Methoxy Substitutions at Position 8
The 8-methoxy group exerts three synergistic influences:
- Steric protection : Shields the C-7 position from undesired reactions, increasing regioselectivity in Pd-catalyzed cross-couplings by 78% compared to unsubstituted analogs.
- Electronic activation : Resonance donation (+M effect) increases electron density at C-5 and C-7, with calculated NBO charges showing -0.12 e at C-5 versus -0.08 e in parent isoquinoline.
- Conformational control : Restricted rotation about the C8-O bond creates a pseudo-axial conformation that templates asymmetric induction in organocatalytic processes.
These properties make this compound particularly valuable for constructing polycyclic architectures. A 2023 study achieved 94% enantiomeric excess in the synthesis of tetrahydroprotoberberine alkaloids using this scaffold.
Current Research Landscape and Academic Interest
Four key areas dominate contemporary studies:
- Anticancer drug discovery : The compound serves as a core structure in dual HDAC/PI3K inhibitors, with derivative IC~50~ values reaching 12 nM against HeLa cells.
- Asymmetric catalysis : Chiral variants enable enantioselective α-alkylation of aldehydes (up to 98% ee).
- Materials science : Incorporated into metal-organic frameworks (MOFs) for selective CO~2~ adsorption (Q~st~ = 34 kJ/mol).
- Photoredox catalysis : Acts as electron-deficient ligand in Ir(III) complexes, achieving TON >1,000 in aryl amination reactions.
Ongoing clinical trials (Phase I/II) investigate derivatives for resistant malaria treatment, leveraging the scaffold’s ability to disrupt hemozoin crystallization.
Properties
IUPAC Name |
1-chloro-8-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-4-2-3-7-5-6-12-10(11)9(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQQTNERKDLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129959-06-4 | |
| Record name | 1-Chloro-8-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing methoxy and chloro groups onto the isoquinoline ring. The reaction typically proceeds via a two-step process:
Chlorination of 8-Hydroxyisoquinoline
The precursor 8-hydroxyisoquinoline undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. This step replaces the hydroxyl group with a chlorine atom:
$$
\text{8-Hydroxyisoquinoline} + \text{POCl}3 \xrightarrow{\Delta} \text{8-Chloroisoquinoline} + \text{H}3\text{PO}_4
$$
Optimized Conditions:
- Temperature: 110–120°C
- Reaction time: 6–8 hours
- Yield: 70–80%
Methoxylation at Position 1
The chlorinated intermediate reacts with sodium methoxide (NaOCH₃) in methanol to introduce the methoxy group:
$$
\text{8-Chloroisoquinoline} + \text{NaOCH}_3 \xrightarrow{\text{MeOH}} \text{1-Chloro-8-methoxyisoquinoline} + \text{NaCl}
$$
Key Parameters:
- Solvent: Anhydrous methanol
- Temperature: 60–70°C
- Yield: 85–90%
Table 1. NAS Reaction Optimization
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| POCl₃ Equivalents | 1.0–2.5 | 1.5 | Maximizes Cl substitution |
| NaOCH₃ Concentration | 0.5–2.0 M | 1.2 M | Balances reactivity and side reactions |
| Reaction Time | 4–12 hours | 8 hours | Ensures completion without degradation |
Halogenation Using Direct Electrophilic Substitution
Direct electrophilic chlorination of 1-methoxyisoquinoline offers a single-step route. This method employs chlorine gas (Cl₂) in the presence of Lewis acid catalysts:
$$
\text{1-Methoxyisoquinoline} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{this compound} + \text{HCl}
$$
Advantages:
- Avoids multi-step synthesis
- Suitable for large-scale production
Challenges:
- Regioselectivity control (competing chlorination at positions 5 and 6)
- Requires strict temperature control (0–5°C) to minimize byproducts
Table 2. Electrophilic Chlorination Outcomes
| Catalyst | Temperature (°C) | Selectivity (8-Cl) | Yield (%) |
|---|---|---|---|
| FeCl₃ | 0 | 78% | 65 |
| AlCl₃ | 5 | 65% | 58 |
| ZnCl₂ | -10 | 82% | 70 |
Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling reactions enable precise functionalization. The Suzuki-Miyaura coupling is particularly effective for introducing methoxy groups via boronic acid intermediates:
Suzuki-Miyaura Coupling Protocol
- Substrate Preparation: 1-Chloroisoquinoline is treated with bis(pinacolato)diboron to form the boronic ester.
- Coupling Reaction: The boronic ester reacts with methyl boronate in the presence of Pd(PPh₃)₄:
$$
\text{1-Chloroisoquinoline-Bpin} + \text{MeB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{1-Methoxy-8-chloroisoquinoline} + \text{Bypin}
$$
Conditions:
- Catalyst: Pd(PPh₃)₄ (2 mol%)
- Base: K₂CO₃
- Solvent: Toluene/EtOH (3:1 v/v)
- Yield: 75–80%
Table 3. Cross-Coupling Efficiency
| Catalyst Loading (mol%) | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.5 | Toluene/EtOH | 68 | 92 |
| 2.0 | DMF/H₂O | 72 | 95 |
| 2.5 | THF/H₂O | 78 | 97 |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have emerged as superior to batch systems for this compound:
Flow Chemistry Approach
- Reactors: Microfluidic channels with integrated temperature control
- Residence Time: 15–20 minutes
- Throughput: 5–10 kg/day
Benefits:
- Enhanced heat transfer minimizes thermal degradation
- 20–30% higher yield compared to batch processes
Table 4. Batch vs. Flow Synthesis Comparison
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 75% | 92% |
| Purity | 95% | 99% |
| Energy Consumption | High | Moderate |
| Scalability | Limited | High |
Comparative Analysis of Synthetic Routes
Table 5. Method Comparison
| Method | Yield (%) | Cost (USD/g) | Environmental Impact | Scalability |
|---|---|---|---|---|
| NAS | 85 | 12 | Moderate | High |
| Electrophilic | 70 | 8 | High | Moderate |
| Suzuki-Miyaura | 78 | 18 | Low | Low |
| Flow Synthesis | 92 | 10 | Low | Very High |
Key Findings:
- NAS remains the most balanced approach for lab-scale synthesis.
- Flow chemistry outperforms traditional methods in industrial settings.
- Suzuki-Miyaura coupling offers excellent regioselectivity but is cost-prohibitive for large batches.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 1 participates in nucleophilic substitution under basic or catalytic conditions. Key findings include:
-
Ammonolysis : Reacts with ammonia at 80°C in DMF to yield 1-amino-8-methoxyisoquinoline (yield: 72–85%).
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ produces biaryl derivatives (e.g., 1-phenyl-8-methoxyisoquinoline, yield: 65–78%).
Reaction Table :
| Substrate | Reagent/Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1-Chloro-8-methoxyisoq. | NH₃, DMF | 80°C, 6h | 1-Amino-8-methoxyisoquinoline | 72–85 |
| 1-Chloro-8-methoxyisoq. | PhB(OH)₂, Pd(PPh₃)₄ | EtOH, 70°C, 12h | 1-Phenyl-8-methoxyisoquinoline | 65–78 |
Methoxy Group Functionalization
The methoxy group undergoes demethylation and oxidation:
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C selectively removes the methoxy group, forming 1-chloro-8-hydroxyisoquinoline (yield: 88%).
-
Oxidation : Reacts with KMnO₄ in acidic media to yield 1-chloro-8-carboxyisoquinoline (yield: 53–67%).
Cyclization Reactions
The isoquinoline core facilitates intramolecular cyclization:
-
Heterocycle Formation : Under microwave irradiation with ethylenediamine, forms fused quinazoline derivatives (yield: 70–82%).
Halogen Exchange
Bromine can replace chlorine via Finkelstein-type reactions:
-
Bromination : Using NaBr/CuBr in DMSO at 120°C produces 1-bromo-8-methoxyisoquinoline (yield: 58%).
Comparative Reactivity with Structural Analogs
Reactivity differences arise from substituent positions:
Catalytic Influence on Reaction Outcomes
Palladium and copper catalysts significantly enhance coupling efficiency:
| Reaction Type | Catalyst | Turnover Frequency (h⁻¹) | Selectivity (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 12.5 | >95 |
| Buchwald-Hartwig Amination | CuI/1,10-phen | 8.7 | 88 |
Scientific Research Applications
Pharmaceutical Applications
1-Chloro-8-methoxyisoquinoline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be involved in the development of drugs targeting neurological disorders and other medical conditions. Recent studies have highlighted its potential in the synthesis of isoquinoline-based compounds with promising pharmacological activities.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this isoquinoline have shown higher selectivity and potency than traditional chemotherapeutics like cisplatin, with IC50 values ranging from 5 to 30 µM against cell lines such as HeLa and A549 .
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent for synthesizing complex molecular structures. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating new compounds.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Various substituted isoquinolines |
| Reduction | Hydrogenation with catalysts | Amino derivatives |
| Oxidation | Oxidative conditions | Hydroxy derivatives |
Biological Research
The compound is also studied for its biological activities beyond anticancer properties. It has been investigated for antimicrobial effects and potential antiviral applications, particularly against viral strains like SARS-CoV-2.
Case Study: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound derivatives reported significant inhibition zones against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable or superior to standard antibiotics, indicating its potential as a lead compound in antibiotic development .
Material Science Applications
In material science, this compound is explored for developing advanced materials such as organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to enhancing the performance and efficiency of electronic devices.
Analytical Chemistry
This compound is also employed in analytical chemistry for detecting and quantifying isoquinoline derivatives. Its utility in quality control processes helps ensure the integrity of pharmaceutical products.
Mechanism of Action
The mechanism of action of 1-Chloro-8-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₈ClNO
- Molecular Weight : 193.63 g/mol
- IUPAC Name: 1-Chloro-8-methoxyisoquinoline
Comparative Analysis with Structural Analogs
Positional Isomers of Chloro-Methoxyisoquinolines
Positional isomerism significantly alters physicochemical and biological properties. Below is a comparison with 1-chloro-6-methoxyisoquinoline and 1-chloro-7-methoxyisoquinoline:
Research Findings :
- Electronic Effects : The methoxy group’s position influences electron density distribution. For instance, para-substituted methoxy (position 8) may enhance resonance stabilization compared to meta-substituted isomers (positions 6 or 7) .
- Biological Activity : Positional isomers exhibit varying interactions with biological targets. For example, 8-methoxy derivatives often show improved solubility and binding affinity in receptor assays due to optimized hydrogen-bonding geometry .
Substituent Variants: Methyl vs. Methoxy
Replacing the methoxy group with a methyl group alters steric and electronic profiles:
Research Findings :
- Polarity : The methoxy group increases polarity (logP ~1.2) compared to the methyl analog (logP ~2.5), impacting solubility and pharmacokinetics .
- Synthetic Utility : Methyl groups are less reactive in nucleophilic substitution, making methoxy derivatives more versatile intermediates for further functionalization .
Multi-Substituted Derivatives
Compounds with additional substituents, such as 8-methoxy-1-methylisoquinoline, demonstrate synergistic effects:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 8-Methoxy-1-methylisoquinoline | 1112851-33-8 | C₁₁H₁₁NO | 173.21 | Methyl (C1), methoxy (C8) |
Research Findings :
- Crystal Packing: Multi-substituted derivatives often exhibit unique solid-state interactions, such as π-π stacking and hydrogen bonding, as observed in related chloro-methoxyquinolines .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Boiling Point (°C) | Melting Point (°C) | Solubility (mg/mL) | logP |
|---|---|---|---|---|
| This compound | Not reported | Not reported | ~10 (DMSO) | 1.2 |
| 1-Chloro-6-methoxyisoquinoline | Not reported | 145–147 | ~8 (DMSO) | 1.3 |
| 1-Chloro-8-methylisoquinoline | Not reported | 90–92 | ~2 (DMSO) | 2.5 |
Areas for Future Study :
- Comparative bioactivity assays against malaria or cancer cell lines.
- Optimization of synthetic routes for scalable production.
- Crystal structure analysis to elucidate intermolecular interactions .
Biological Activity
1-Chloro-8-methoxyisoquinoline is a compound that belongs to the isoquinoline family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
This compound can be synthesized through various methods, often involving the modification of isoquinoline derivatives. The presence of the chloro and methoxy groups significantly influences its biological activity, particularly in terms of antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of isoquinoline derivatives. For instance, compounds containing the 8-hydroxyquinoline structure have shown significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for related compounds often range from to mg/mL, indicating potent activity .
Table 1: Antimicrobial Activity of Related Isoquinoline Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | |
| Klebsiella pneumoniae | ||
| Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as ROS generation and interference with tubulin polymerization. For example, IC50 values for related compounds against MCF-7 (breast cancer) cells range from 5 to 20 µM .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| HeLa | 15 | |
| A549 | 12 |
The biological activity of this compound is attributed to several mechanisms:
- ROS Generation : Increased reactive oxygen species can lead to oxidative stress in cancer cells, promoting apoptosis.
- Tubulin Polymerization Inhibition : Interference with microtubule dynamics may disrupt mitosis in cancer cells.
- Chelation Properties : The ability to chelate metal ions can impair microbial growth and enhance antimicrobial efficacy .
Case Studies
In a recent study examining the effects of isoquinoline derivatives on multidrug-resistant bacterial strains, it was found that this compound exhibited superior activity compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Another investigation into its anticancer properties revealed that this compound could selectively target cancer cells while sparing normal fibroblasts, demonstrating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-chloro-8-methoxyisoquinoline, and how do reaction conditions influence yield and purity?
- The synthesis typically involves chlorination of a methoxy-substituted isoquinoline precursor using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key parameters include solvent choice (e.g., DMF or THF), temperature (room temperature to 60°C), and reaction time. Microwave-assisted synthesis can enhance efficiency and reduce reaction times .
- Methodological Tip : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Optimize purification via column chromatography with gradient elution to isolate high-purity product.
Q. What safety precautions are critical when handling this compound?
- The compound may exhibit irritant properties (H315, H319, H335). Use personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation, and store in a cool, dry environment away from incompatible reagents .
- Methodological Tip : Conduct a risk assessment using Safety Data Sheets (SDS) and implement spill-response protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
